

Common sources of error in AC915 accelerometer data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AC915

Cat. No.: B15555702

[Get Quote](#)

AC915 Accelerometer Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common sources of error in **AC915** accelerometer data.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inaccurate data from an **AC915** accelerometer?

A1: Inaccurate data from an **AC915** accelerometer can stem from several factors. The most common issues include improper mounting of the sensor, faulty cable connections, environmental influences such as thermal shock or strong electromagnetic fields, and incorrect settings on the data acquisition system.^[1] It is also important to allow the sensor's electronics to stabilize before taking measurements to avoid errors.

Q2: How does temperature affect the **AC915**'s performance?

A2: The **AC915** is designed to operate within a specific temperature range. Sudden changes in temperature, known as thermal shock, can affect the circuitry's performance and introduce errors in the data. This is particularly problematic for low-frequency measurements.^[2] It is recommended to allow the sensor's temperature to stabilize before recording data. The shear mode design of the **AC915** helps to minimize erroneous output due to thermal transient interference.^[3]

Q3: What is a "ski-slope" spectrum and what causes it?

A3: A "ski-slope" spectrum is characterized by high amplitudes at very low frequencies that then decrease sharply as the frequency increases.[\[1\]](#) This is often an indication of "bad data" and can be caused by a fault with the sensor or cable, poor grounding creating an electrical disturbance, high-frequency vibrations overloading the sensor, or not allowing enough settling time for the sensor before taking a reading.[\[1\]](#)[\[3\]](#)

Q4: Can the **AC915** accelerometer measure static acceleration like gravity?

A4: No, the **AC915** is a piezoelectric accelerometer and is not capable of a true DC response, meaning it cannot measure static acceleration such as the force of gravity.[\[4\]](#) These sensors require dynamic forces or vibrations to generate a signal.[\[4\]](#)

Troubleshooting Guides

Issue 1: No Signal or "Dead" Sensor

If you are not receiving any signal from your **AC915** accelerometer, it may indicate an issue with the power supply, cabling, or the sensor itself. A key diagnostic tool is to measure the Bias Output Voltage (BOV).

Troubleshooting Steps:

- Verify Power Supply: Ensure the data acquisition system or power supply is turned on and providing the correct voltage and current to the sensor.
- Check Bias Output Voltage (BOV): Use a voltmeter to measure the DC voltage of the accelerometer's output.
 - Normal BOV: A reading of approximately half the supply voltage indicates the sensor and cabling are likely functioning correctly.[\[5\]](#)
 - BOV equals Supply Voltage: This typically indicates an open circuit in the cabling or a disconnected sensor.[\[6\]](#)
 - BOV is 0 Volts: This usually points to a short circuit in the cabling.[\[6\]](#)

- **Inspect Cabling and Connections:** Visually inspect all cables and connectors for damage, looseness, or corrosion.^{[7][8]} Ensure the cable is securely attached to the sensor and the data acquisition system.
- **Perform a Cable Continuity Test:** If the BOV indicates a fault and visual inspection reveals no issues, perform a continuity test on the cable using an ohmmeter to check for open or short circuits.^[6]

Issue 2: Erratic or Spiking Data

Erratic or spiking data in the time waveform can be caused by a variety of issues, from poor connections to sensor overload.

Troubleshooting Steps:

- **Check for Loose Connections:** Ensure all connectors are tight and free of contamination. Poor or contaminated connections can introduce noise into the signal.^[9]
- **Inspect Sensor Mounting:** A loosely mounted sensor can result in unexpected harmonics and inaccurate data. Ensure the sensor is properly torqued to the mounting surface.
- **Investigate Environmental Factors:**
 - **Thermal Transients:** Sudden temperature changes can cause erratic bias and low-frequency noise.^[9] Allow the sensor to acclimate to the ambient temperature.
 - **Electromagnetic Interference (EMI):** Route signal cables away from power cables to avoid magnetically coupled noise.^[10] The dual case design of the **AC915** helps to shield the sensing element from RFI and EMI.^[3]
- **Check for Sensor Overload:** Extremely high vibration amplitudes can saturate the sensor's internal amplifier, leading to false results and a "ski-slope" spectrum.^[9] If overload is suspected, consider using a less sensitive accelerometer.

Data Presentation

Table 1: **AC915** Accelerometer Specifications

Specification	Value
Sensitivity	100 mV/g
Frequency Response ($\pm 3\text{dB}$)	30 - 900,000 CPM (0.5 - 15,000 Hz)
Dynamic Range	$\pm 50 \text{ g}$, peak
Temperature Range	-40 to 250°F (-40 to 121°C)
Bias Output Voltage	10 - 14 VDC

Table 2: Bias Output Voltage (BOV) Troubleshooting

BOV Reading	Likely Cause	Recommended Action
$\sim 1/2$ Supply Voltage	Normal Operation	No action needed.
Equals Supply Voltage	Open circuit in cabling or disconnected sensor.	Inspect cables and connections for breaks or loose fittings. Perform a continuity test.
0 Volts	Short circuit in cabling.	Inspect cables for damage (e.g., crushed sections) and check for frayed shielding at connectors. ^[6]
Erratic/Fluctuating	Thermal transients, poor connections, ground loops, or signal overload. ^[9]	Check for loose/corroded connections, allow sensor temperature to stabilize, and verify vibration levels are within the sensor's range.

Experimental Protocols

Protocol 1: Measuring Bias Output Voltage (BOV)

Objective: To diagnose the health of the accelerometer and its connection to the data acquisition system.

Materials:

- **AC915** Accelerometer installed in its measurement location.
- Voltmeter capable of measuring DC voltage.
- T-connector or breakout box to access the signal line.

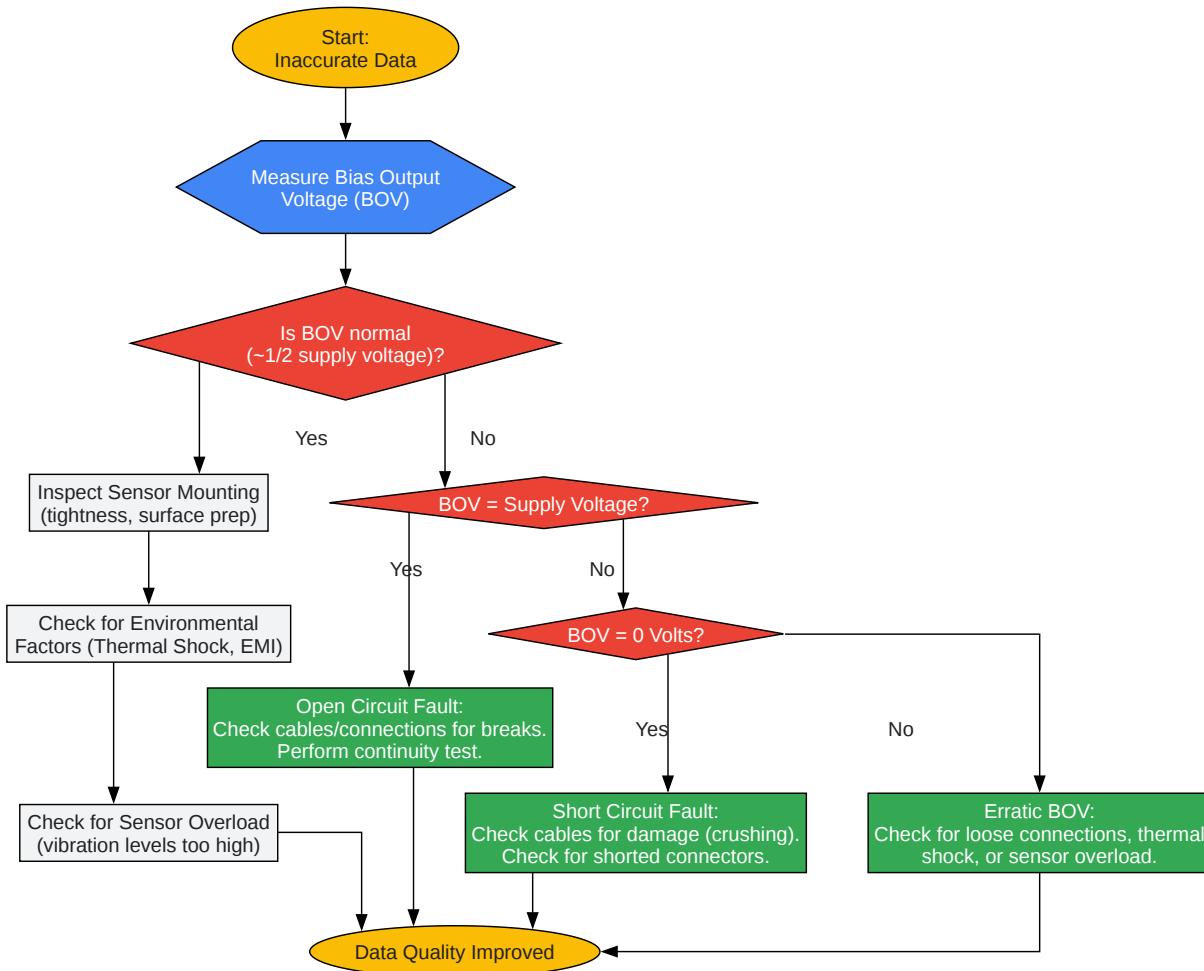
Procedure:

- Ensure the data acquisition system is powering the accelerometer.
- Carefully connect the voltmeter in parallel with the accelerometer's signal and ground lines using a T-connector or breakout box.
- Set the voltmeter to measure DC voltage.
- Record the voltage reading.
- Compare the reading to the expected values in Table 2 to diagnose potential issues.

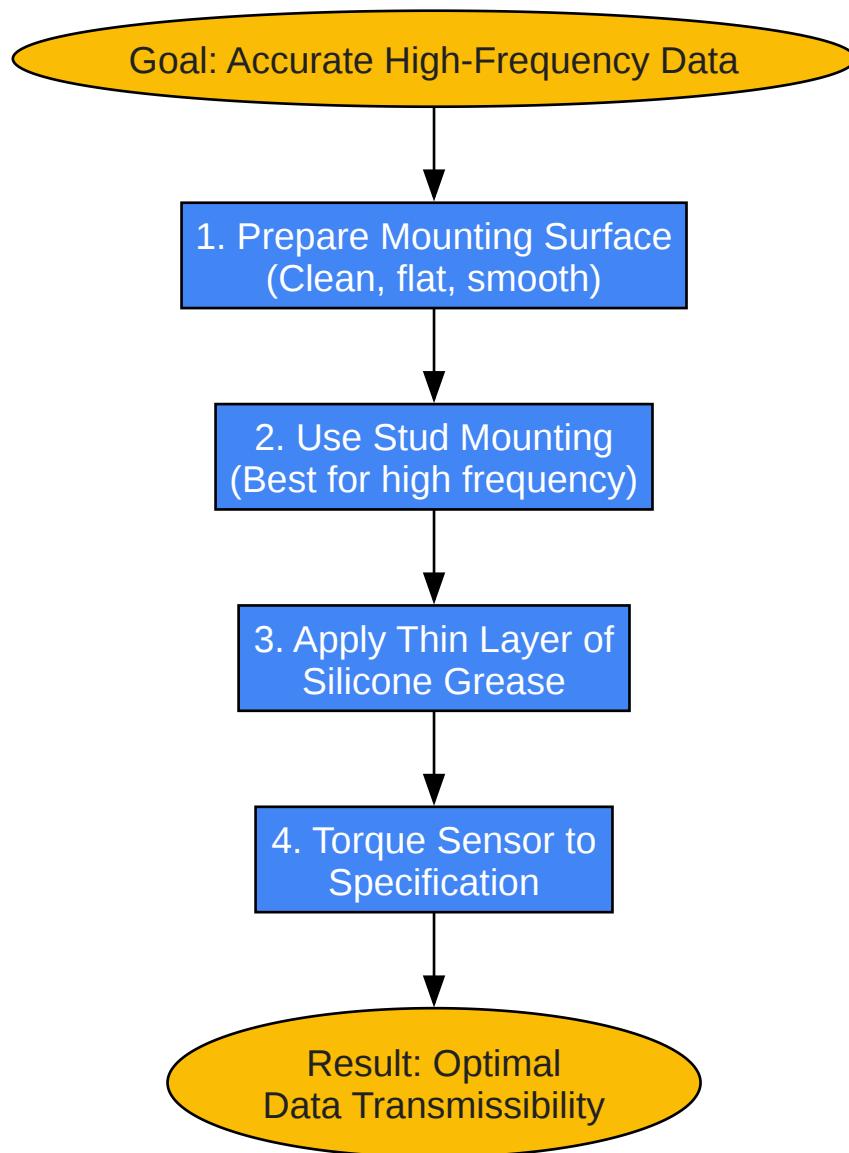
Protocol 2: Tap Test

Objective: To perform a simple check for sensor and cabling functionality.

Materials:


- **AC915** Accelerometer connected to a data acquisition system capable of displaying a real-time waveform.
- Small, hard object (e.g., a screwdriver handle).

Procedure:


- Observe the real-time signal from the accelerometer on the display. It should be relatively flat if there is no vibration.
- Gently tap the machine surface near the accelerometer.

- Observe the display for a corresponding spike in the vibration signal.
- The absence of a response may indicate a problem with the sensor, cabling, or data acquisition setup.

Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for inaccurate **AC915** accelerometer data.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ivctechnologies.com [ivctechnologies.com]
- 2. m.youtube.com [m.youtube.com]

- 3. ctconline.com [ctconline.com]
- 4. blog.endaq.com [blog.endaq.com]
- 5. Troubleshooting Using Bias Voltage | PCB Piezotronics [pcb.com]
- 6. cbmconnect.com [cbmconnect.com]
- 7. instrumentationtools.com [instrumentationtools.com]
- 8. worldofinstrumentation.com [worldofinstrumentation.com]
- 9. wilcoxon.com [wilcoxon.com]
- 10. ctconline.com [ctconline.com]
- To cite this document: BenchChem. [Common sources of error in AC915 accelerometer data]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15555702#common-sources-of-error-in-ac915-accelerometer-data\]](https://www.benchchem.com/product/b15555702#common-sources-of-error-in-ac915-accelerometer-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com